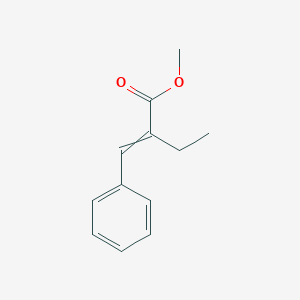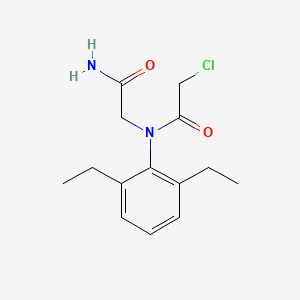
N~2~-(Chloroacetyl)-N~2~-(2,6-diethylphenyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(Chloroacetyl)-N~2~-(2,6-diethylphenyl)glycinamide is a synthetic organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by the presence of a chloroacetyl group and a 2,6-diethylphenyl group attached to a glycinamide backbone. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-(Chloroacetyl)-N~2~-(2,6-diethylphenyl)glycinamide typically involves the reaction of 2,6-diethylphenylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then reacted with glycine to form the final product. The reaction conditions usually involve maintaining a low temperature to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of N2-(Chloroacetyl)-N~2~-(2,6-diethylphenyl)glycinamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.
化学反応の分析
Types of Reactions
N~2~-(Chloroacetyl)-N~2~-(2,6-diethylphenyl)glycinamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Condensation Reactions: The glycinamide backbone can participate in condensation reactions with other compounds, forming larger molecules.
Common Reagents and Conditions
Common reagents used in the reactions of N2-(Chloroacetyl)-N~2~-(2,6-diethylphenyl)glycinamide include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from the reactions of N2-(Chloroacetyl)-N~2~-(2,6-diethylphenyl)glycinamide depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidation states and reduced forms of the compound.
科学的研究の応用
N~2~-(Chloroacetyl)-N~2~-(2,6-diethylphenyl)glycinamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N2-(Chloroacetyl)-N~2~-(2,6-diethylphenyl)glycinamide involves its interaction with specific molecular targets and pathways. The chloroacetyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of their structure and function. The 2,6-diethylphenyl group can interact with hydrophobic regions of proteins and other biomolecules, influencing their activity and stability.
類似化合物との比較
Similar Compounds
Similar compounds to N2-(Chloroacetyl)-N~2~-(2,6-diethylphenyl)glycinamide include:
- N~2~-(Chloroacetyl)-N~2~-(2,6-dimethylphenyl)glycinamide
- N~2~-(Chloroacetyl)-N~2~-(2,6-diisopropylphenyl)glycinamide
- N~2~-(Chloroacetyl)-N~2~-(2,6-diethylphenyl)alaninamide
Uniqueness
The uniqueness of N2-(Chloroacetyl)-N~2~-(2,6-diethylphenyl)glycinamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the 2,6-diethylphenyl group provides steric hindrance and hydrophobic interactions, while the chloroacetyl group offers a reactive site for covalent modifications.
特性
CAS番号 |
62659-43-2 |
|---|---|
分子式 |
C14H19ClN2O2 |
分子量 |
282.76 g/mol |
IUPAC名 |
2-(N-(2-chloroacetyl)-2,6-diethylanilino)acetamide |
InChI |
InChI=1S/C14H19ClN2O2/c1-3-10-6-5-7-11(4-2)14(10)17(9-12(16)18)13(19)8-15/h5-7H,3-4,8-9H2,1-2H3,(H2,16,18) |
InChIキー |
PWYNHGNAVPMXHG-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=CC=C1)CC)N(CC(=O)N)C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phenol, 4,4'-[(4-fluorophenyl)methylene]bis-](/img/structure/B14510190.png)
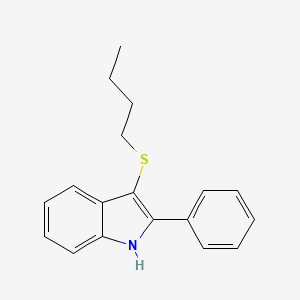
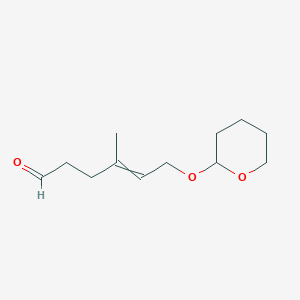
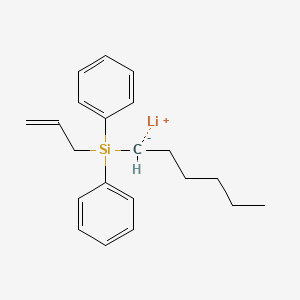
![N-[4,6-Di(benzenesulfonyl)-1,3,5-triazin-2-yl]naphthalene-2-sulfonamide](/img/structure/B14510227.png)
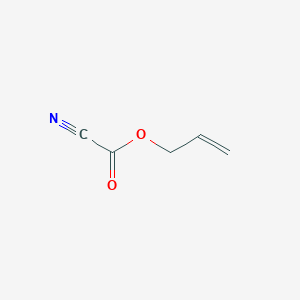


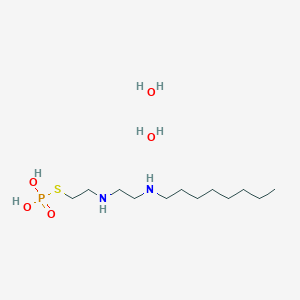

![2-Methyl-1-[3-(2-methylphenoxy)-3-phenylpropyl]piperidine](/img/structure/B14510250.png)
![S-[4-Chloro-3-hydroxy-2-({[(propan-2-yl)oxy]carbonyl}amino)phenyl]-L-cysteine](/img/structure/B14510256.png)
